molecular formula C9H11N3O3 B086238 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol CAS No. 1081-69-2

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol

Cat. No.: B086238
CAS No.: 1081-69-2
M. Wt: 209.2 g/mol
InChI Key: VSZARHUCMHICLD-UHFFFAOYSA-N
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Description

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol is a chemical compound with the molecular formula C9H11N3O3. It belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two allyloxy groups attached to the triazine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with allyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with allyloxy groups. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

IUPAC Name

4,6-bis(prop-2-enoxy)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-3-5-14-8-10-7(13)11-9(12-8)15-6-4-2/h3-4H,1-2,5-6H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZARHUCMHICLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC(=NC(=O)N1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467846
Record name 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-69-2
Record name 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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